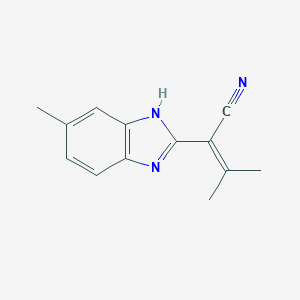
3-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-2-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-2-butenenitrile is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a member of the benzimidazole family and is commonly referred to as MBN. MBN has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of MBN is not fully understood. However, it is believed that MBN exerts its biological activity through the inhibition of specific enzymes and proteins. MBN has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MBN has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
MBN has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. MBN has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBN is its versatility. It can be easily synthesized in the laboratory and can be modified to produce derivatives with different properties. However, one of the limitations of MBN is its low solubility in water, which can make it difficult to work with in biological systems.
Zukünftige Richtungen
There are several future directions for the study of MBN. One area of research is the development of MBN derivatives with improved solubility and bioavailability. Another area of research is the study of MBN as a potential treatment for neurodegenerative diseases. Additionally, the use of MBN as a fluorescent probe for the detection of metal ions in biological systems is an area of active research. Overall, MBN has the potential to be a valuable tool in a wide range of scientific research fields.
Synthesemethoden
MBN is synthesized through a multi-step process that involves the reaction of 6-methyl-1H-benzimidazole with acrylonitrile and methyl vinyl ketone. The reaction is carried out under specific conditions and requires the use of a catalyst. The resulting product is purified through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MBN has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral activity. MBN has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, MBN has been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Produktname |
3-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-2-butenenitrile |
|---|---|
Molekularformel |
C13H13N3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-methyl-2-(6-methyl-1H-benzimidazol-2-yl)but-2-enenitrile |
InChI |
InChI=1S/C13H13N3/c1-8(2)10(7-14)13-15-11-5-4-9(3)6-12(11)16-13/h4-6H,1-3H3,(H,15,16) |
InChI-Schlüssel |
LLZCCJZTBNUNIR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=C(C)C)C#N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=C(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
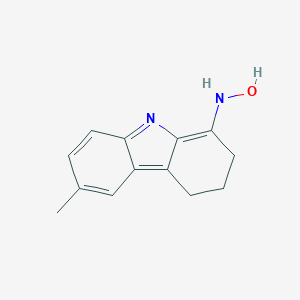
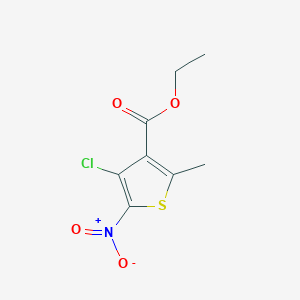
![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
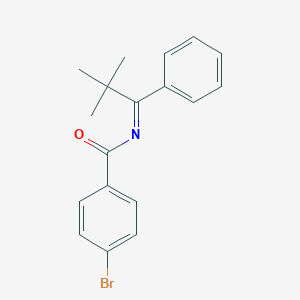
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
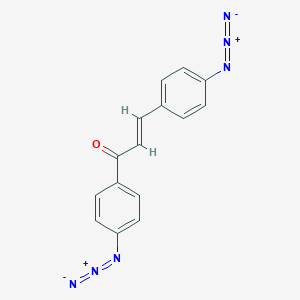
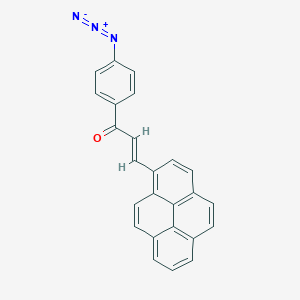
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)

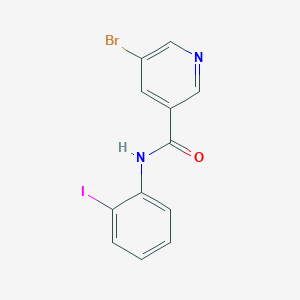
![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)